molecular formula C8H14F2O2 B15289946 Hexanoic acid, 5-fluoro-, 2-fluoroethyl ester CAS No. 63765-78-6

Hexanoic acid, 5-fluoro-, 2-fluoroethyl ester

Cat. No.: B15289946
CAS No.: 63765-78-6
M. Wt: 180.19 g/mol
InChI Key: GTOZSKMMLOMDHE-UHFFFAOYSA-N
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Description

5-Fluorohexanoic acid 2-fluoroethyl ester: is an organic compound with the molecular formula C8H14F2O2 It is a derivative of hexanoic acid, where the hydrogen atoms at the 5th position and the carboxyl group are substituted with fluorine atoms and a 2-fluoroethyl ester group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorohexanoic acid 2-fluoroethyl ester typically involves the esterification of 5-fluorohexanoic acid with 2-fluoroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of 5-Fluorohexanoic acid 2-fluoroethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluorohexanoic acid 2-fluoroethyl ester can undergo oxidation reactions, typically yielding carboxylic acids or ketones depending on the oxidizing agent used.

    Reduction: Reduction of this ester can lead to the formation of alcohols or alkanes, depending on the reducing conditions.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry: 5-Fluorohexanoic acid 2-fluoroethyl ester is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorinated esters on biological systems, including their metabolism and interaction with enzymes.

Medicine: Fluorinated compounds, including 5-Fluorohexanoic acid 2-fluoroethyl ester, are explored for their potential use in drug development due to their unique pharmacokinetic properties.

Industry: This compound finds applications in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-Fluorohexanoic acid 2-fluoroethyl ester involves its interaction with various molecular targets, primarily through its ester and fluorine functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the fluorine atoms can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    Hexanoic acid 2-fluoroethyl ester: Similar structure but lacks the fluorine atom at the 5th position.

    5-Fluorohexanoic acid methyl ester: Similar structure but with a methyl ester group instead of a 2-fluoroethyl ester group.

    2-Fluoroethyl hexanoate: Similar structure but lacks the fluorine atom at the 5th position.

Uniqueness: 5-Fluorohexanoic acid 2-fluoroethyl ester is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. The dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

63765-78-6

Molecular Formula

C8H14F2O2

Molecular Weight

180.19 g/mol

IUPAC Name

2-fluoroethyl 5-fluorohexanoate

InChI

InChI=1S/C8H14F2O2/c1-7(10)3-2-4-8(11)12-6-5-9/h7H,2-6H2,1H3

InChI Key

GTOZSKMMLOMDHE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)OCCF)F

Origin of Product

United States

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